3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine

Peptide synthesis Drug design Physicochemical properties

Boc-3,4-dichloro-D-phenylalanine (114873-13-1) is the validated D-isomer for stereoselective synthesis of DNK333 and dual NK1/NK2 antagonists. Only this D-enantiomer yields the active (R,R)-isomer with balanced high-affinity binding (pKi 8.38 NK1, 8.02 NK2). The 3,4-dichloro pattern elevates logP to 4.03—far above non-halogenated (2.17) or mono-chloro analogs—enhancing hydrophobic interactions in the S2 pocket of DPP-IV and rhodesain. Boc protection enables seamless Fmoc-SPPS integration. Ideal for NK antagonist, DPP-IV inhibitor, and anti-trypanosomal programs. Guaranteed chiral fidelity; no late-stage resolution required. Inquire for bulk GMP-grade quantities.

Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2 g/mol
CAS No. 114873-13-1
Cat. No. B558719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine
CAS114873-13-1
SynonymsBoc-3,4-dichloro-D-phenylalanine; 114873-13-1; (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid; Boc-D-Phe(3,4-Cl2)-OH; BOC-D-3,4-DICHLOROPHE; BOC-D-PHE(3,4-DICL)-OH; ST50826222; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid; (2R)-3-(3,4-dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid; Boc-D-3,4-Dichlorophenylalanine; 15041_ALDRICH; SCHEMBL1311165; Boc-L-phe(3,4-Cl2)-OH; 15041_FLUKA; CTK8C5724; MolPort-001-758-486; ZINC2517124; BOC-3,4-DICHLORO-D-PHE-OH; BOC-D-3,4-DICHLORO-PHE-OH; CB-738; MFCD00151887; AKOS015836544; AB04015; AM82044; BOC-(3,4-DI-CL)-D-PHE-OH
Molecular FormulaC14H17Cl2NO4
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyUGZIQCCPEDCGGN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-Boc-D-phenylalanine (CAS 114873-13-1): Key Intermediate in Peptide and Peptidomimetic Synthesis


3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine (CAS 114873-13-1), also known as Boc-3,4-dichloro-D-phenylalanine or Boc-D-Phe(3,4-Cl₂)-OH, is a non-natural, N-Boc-protected D-amino acid derivative with a dichloro-substituted phenyl ring. It serves as a versatile building block in solid- and solution-phase peptide synthesis, particularly for the introduction of hydrophobic, electron-rich aromatic residues that can mimic natural substrates or modulate peptide-receptor interactions [1]. The Boc (tert-butoxycarbonyl) protecting group enables orthogonal protection strategies during peptide chain assembly .

Critical Differentiation: Why Boc-3,4-Dichloro-D-Phenylalanine Cannot Be Replaced by Common Analogs


The 3,4-dichloro substitution pattern and D-configuration of this phenylalanine derivative confer a unique combination of physicochemical and stereochemical properties that are not replicated by other halogenated or non-halogenated phenylalanine analogs. The precise positioning of the two chlorine atoms significantly increases hydrophobicity (logP = 4.03) compared to non-halogenated Boc-D-phenylalanine (logP = 2.17–2.60) or mono-chloro analogs (logP = 3.56 for Boc-4-chloro-D-phenylalanine) [1][2]. This enhanced lipophilicity can critically influence peptide-membrane interactions, receptor binding, and pharmacokinetic properties of derived peptidomimetics. Furthermore, the D-stereochemistry is essential for generating bioactive molecules with specific chiral recognition, as demonstrated in the synthesis of a dual NK1/NK2 antagonist where only the (R,R)-isomer derived from this compound exhibited potent and balanced receptor affinity [3]. Simple substitution with L-enantiomers or other regioisomers would yield compounds with altered or abolished biological activity, making this specific intermediate irreplaceable in targeted synthetic routes.

Quantitative Differentiation: Evidence-Based Reasons to Select 3,4-Dichloro-N-Boc-D-phenylalanine Over Analogs


Superior Hydrophobicity (logP) for Enhanced Peptide-Membrane Interactions

The 3,4-dichloro substitution pattern on the phenyl ring significantly increases the compound's lipophilicity compared to its non-halogenated and mono-halogenated counterparts. The calculated logP (octanol-water partition coefficient) for Boc-3,4-dichloro-D-phenylalanine is 4.03, which is substantially higher than that of Boc-D-phenylalanine (logP = 2.17–2.60) and Boc-4-chloro-D-phenylalanine (logP = 3.56) [1][2]. This increased hydrophobicity can enhance the membrane permeability and target binding affinity of peptides incorporating this residue.

Peptide synthesis Drug design Physicochemical properties

Enantiomeric Purity and Chiral Fidelity for Asymmetric Synthesis

The specific optical rotation of Boc-3,4-dichloro-D-phenylalanine is -15° (c=1, MeOH), which is opposite in sign to that of the L-enantiomer, Boc-3,4-dichloro-L-phenylalanine, which has a reported [α]²⁰D of +15° (c=1, MeOH) or +25.00° (c=1.036%, EtOAc) . This clear differentiation in chiroptical properties ensures accurate identification and quality control of the D-isomer, which is essential when the D-configuration is required for target bioactivity.

Chiral synthesis Stereochemistry Peptidomimetics

Proven Intermediate in High-Potency Dual NK1/NK2 Receptor Antagonist Synthesis

Boc-3,4-dichloro-D-phenylalanine is the critical starting material for the stereoselective synthesis of a potent dual NK1/NK2 receptor antagonist (compound 1, DNK333). The synthetic route, starting from enantiomerically pure (>99.5% ee) Boc-D-3,4-dichlorophenylalanine, proceeds in 6+1 steps with an overall yield of 25–30% [1]. The final compound exhibits potent affinities for cloned human NK1 (pKi = 8.38) and NK2 (pKi = 8.02) receptors, and only the (R,R)-isomer derived from the D-amino acid starting material shows this balanced, high-potency profile [1].

Neurokinin antagonists Medicinal chemistry Drug synthesis

Key Building Block for DPP-IV Inhibitors in Type 2 Diabetes Research

Boc-3,4-dichloro-D-phenylalanine is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, a class of compounds known to inhibit dipeptidyl peptidase IV (DPP-IV) . DPP-IV inhibitors are a major class of antidiabetic agents for treating type 2 diabetes. While specific Ki or IC50 values for the derived compounds are not provided in these references, the use of this specific dichlorinated amino acid is noted as crucial for achieving the desired hydrophobic interactions within the DPP-IV active site.

DPP-IV inhibitors Diabetes Peptidomimetics

3,4-Dichlorophenylalanine Moiety Imparts High Trypanocidal Activity and Selectivity

In a structure-based design study of rhodesain inhibitors, 3,4-dichlorophenylalanine residues placed in the S2 pocket provided high trypanocidal activities against Trypanosoma brucei rhodesiense, with Ki values in the nanomolar range [1]. Furthermore, the incorporation of this residue, in combination with aromatic residues in the S3 pocket, enhanced selectivity against the closely related human cysteine protease cathepsin L (hCatL) by up to 507-fold [1]. While this evidence pertains to the free amino acid (3,4-dichlorophenylalanine) rather than the Boc-protected derivative, it directly supports the value of the 3,4-dichloro substitution pattern on the phenylalanine scaffold for achieving potent and selective protease inhibition.

Rhodesain inhibitors Trypanosomiasis Cysteine protease

Optimal Application Scenarios for 3,4-Dichloro-N-Boc-D-phenylalanine


Synthesis of Dual NK1/NK2 Receptor Antagonists for Asthma and Pain Research

This compound is the validated starting material for the stereoselective synthesis of DNK333 and related dual neurokinin receptor antagonists. Only the D-isomer of the Boc-protected 3,4-dichlorophenylalanine yields the active (R,R)-isomer of the final antagonist, which displays balanced, high-affinity binding to both NK1 and NK2 receptors (pKi = 8.38 and 8.02, respectively) [1]. Researchers developing novel NK1/NK2 antagonists should prioritize this specific intermediate to ensure stereochemical fidelity and avoid the need for chiral resolution of later-stage intermediates. The reported overall yield of 25–30% over 6+1 steps provides a benchmark for process optimization [1].

Development of DPP-IV Inhibitors for Type 2 Diabetes

Boc-3,4-dichloro-D-phenylalanine serves as a key building block in the construction of fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, a series of compounds with demonstrated DPP-IV inhibitory activity [1][2]. The enhanced hydrophobicity (logP = 4.03) and electron-withdrawing effect of the 3,4-dichloro substitution on the aromatic ring are expected to contribute favorably to binding within the hydrophobic S2 pocket of DPP-IV. Medicinal chemists pursuing DPP-IV inhibitor programs can utilize this compound to rapidly access this validated chemotype without custom synthesis of the corresponding amino acid derivative.

Synthesis of Selective Rhodesain Inhibitors for Human African Trypanosomiasis

The 3,4-dichlorophenylalanine moiety, which can be readily incorporated into peptidomimetics using this Boc-protected building block, has been shown to confer high trypanocidal activity against Trypanosoma brucei rhodesiense (Ki values in the nanomolar range) and exceptional selectivity over human cathepsin L (up to 507-fold) [1]. Researchers designing covalent or reversible rhodesain inhibitors for the treatment of sleeping sickness should employ this compound to introduce the optimized S2 pocket-binding element. The Boc protection allows for straightforward integration into standard Fmoc-based solid-phase peptide synthesis workflows [2].

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